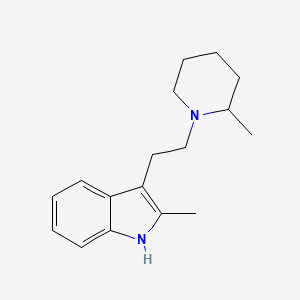
2-Methyl-3-(2-(2-methyl-1-piperidinyl)ethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(2-(2-methyl-1-piperidinyl)ethyl)-1H-indole is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-(2-methyl-1-piperidinyl)ethyl)-1H-indole typically involves multi-step organic reactions. One common method involves the alkylation of 2-methylindole with 2-(2-methyl-1-piperidinyl)ethyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(2-(2-methyl-1-piperidinyl)ethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indoles or piperidines.
Applications De Recherche Scientifique
2-Methyl-3-(2-(2-methyl-1-piperidinyl)ethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(2-(2-methyl-1-piperidinyl)ethyl)-1H-indole involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-3-(2-(1-piperidinyl)ethyl)-1H-indole
- 2-Methyl-3-(2-(2-methylpiperidin-1-yl)ethyl)-1H-indole
Uniqueness
2-Methyl-3-(2-(2-methyl-1-piperidinyl)ethyl)-1H-indole is unique due to the presence of the 2-methyl-1-piperidinyl group, which can significantly influence its biological activity and chemical reactivity. This structural feature can enhance the compound’s stability and binding affinity, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
71765-59-8 |
|---|---|
Formule moléculaire |
C17H24N2 |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
2-methyl-3-[2-(2-methylpiperidin-1-yl)ethyl]-1H-indole |
InChI |
InChI=1S/C17H24N2/c1-13-7-5-6-11-19(13)12-10-15-14(2)18-17-9-4-3-8-16(15)17/h3-4,8-9,13,18H,5-7,10-12H2,1-2H3 |
Clé InChI |
FFOSNISOYHKFNP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1CCC2=C(NC3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B13805934.png)

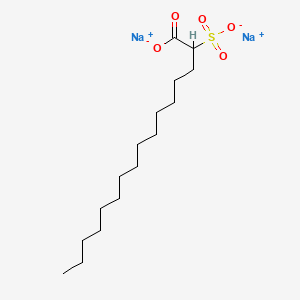
![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)
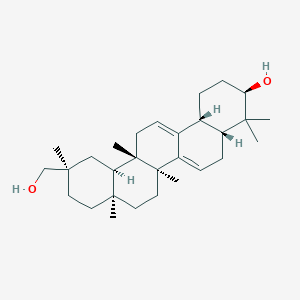
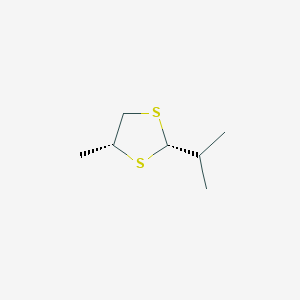
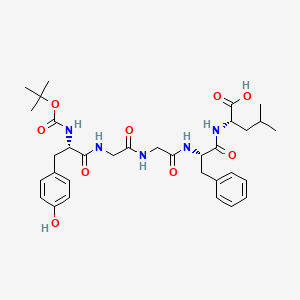
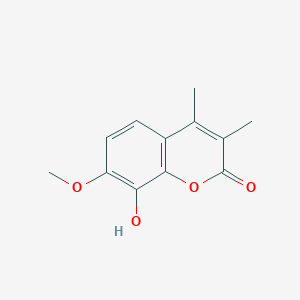

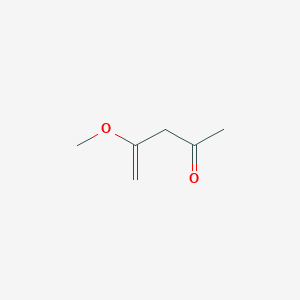
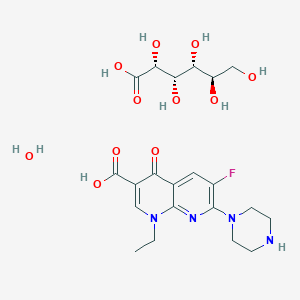
![L-Proline,2-[(2-chlorophenyl)methyl]-](/img/structure/B13805998.png)
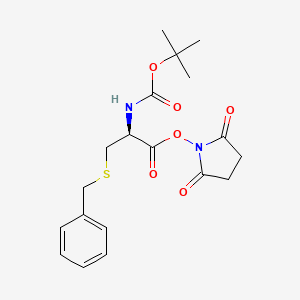
![1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)](/img/structure/B13806003.png)
